molecular formula C22H23N3O2 B10804225 N-[2-(morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide

N-[2-(morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B10804225
M. Wt: 361.4 g/mol
InChI Key: FOAGAWMLBFBXEQ-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide is a complex organic compound that features a quinoline core, a phenyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the phenyl group and the morpholine moiety. Key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Phenyl Group: This step often involves Friedel-Crafts acylation, where the quinoline core reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Morpholine Moiety: This is typically done through nucleophilic substitution, where the quinoline derivative reacts with a morpholine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the quinoline core to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline and phenyl derivatives.

Scientific Research Applications

N-[2-(morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide: Another compound with a morpholine moiety, known for its sigma-1 receptor antagonist activity.

    2-(Morpholin-4-yl)ethylamine: A simpler compound with similar structural features but lacking the quinoline and phenyl groups.

Uniqueness

N-[2-(morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide is unique due to its combination of a quinoline core, a phenyl group, and a morpholine moiety. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical transformations, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c26-22(23-10-11-25-12-14-27-15-13-25)19-16-21(17-6-2-1-3-7-17)24-20-9-5-4-8-18(19)20/h1-9,16H,10-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAGAWMLBFBXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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